1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC17205054
InChI: InChI=1S/C9H9N3O/c1-6(12-13)9-10-7-4-2-3-5-8(7)11-9/h2-5,13H,1H3,(H,10,11)/b12-6+
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime

CAS No.:

Cat. No.: VC17205054

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime -

Specification

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name (NE)-N-[1-(1H-benzimidazol-2-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C9H9N3O/c1-6(12-13)9-10-7-4-2-3-5-8(7)11-9/h2-5,13H,1H3,(H,10,11)/b12-6+
Standard InChI Key QHHXVPXFIHXECO-WUXMJOGZSA-N
Isomeric SMILES C/C(=N\O)/C1=NC2=CC=CC=C2N1
Canonical SMILES CC(=NO)C1=NC2=CC=CC=C2N1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a benzimidazole core (a benzene ring fused to an imidazole ring) substituted at the 2-position with an ethanone oxime group. The oxime moiety (-C=N-OH) introduces planar geometry and hydrogen-bonding capacity, while the benzimidazole system provides aromatic stability and π-π stacking potential. X-ray crystallography reveals a dihedral angle of 12.8° between the benzimidazole plane and the oxime group, suggesting moderate conjugation.

Tautomerism and Stereochemistry

The oxime group exhibits syn-anti isomerism, with the anti configuration predominating in solid-state structures due to intramolecular hydrogen bonding between the oxime hydroxyl and the adjacent imidazole nitrogen. Benzimidazole tautomerism further complicates the electronic structure, with proton exchange occurring between N1 and N3 positions under acidic conditions.

Table 1: Key Structural Parameters

PropertyValueMethod
Bond length (C2-Noxime)1.291 ÅX-ray diffraction
N-O bond length1.406 ÅX-ray diffraction
Torsion angle (C1-N-C-O)178.3°DFT calculations

Synthetic Methodologies

Benzimidazole Core Formation

The benzimidazole ring is typically constructed via Phillips-Ladenburg condensation, reacting o-phenylenediamine with α-keto acids or esters under acidic conditions. For 1-(1H-benzo[d]imidazol-2-yl)ethanone, acetyl chloride serves as the ketone source in polyphosphoric acid at 120°C (yield: 68-72%).

Oxime Formation

The ketone is converted to oxime using hydroxylamine hydrochloride in ethanol/water (1:1) with sodium acetate buffer (pH 4.5-5.5). Reaction kinetics show second-order dependence on ketone and hydroxylamine concentrations, with complete conversion achieved in 4 hours at 70°C.

Table 2: Optimization of Oximation Conditions

ParameterOptimal RangeImpact on Yield
Temperature65-75°C<70°C: incomplete
pH4.5-5.5>6: hydrolysis
Solvent ratio (EtOH:H2O)1:1Lower EtOH: slower

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a sharp endotherm at 184-186°C corresponding to melting, followed by exothermic decomposition above 240°C. Thermogravimetric analysis (TGA) indicates 95% mass retention up to 200°C under nitrogen.

Solubility Profile

The compound exhibits pH-dependent solubility:

  • Water: 2.1 mg/mL (pH 7)

  • 0.1N HCl: 38.4 mg/mL (protonation of imidazole)

  • 0.1N NaOH: 24.7 mg/mL (oxime deprotonation)

Hansen solubility parameters predict good solubility in DMSO (Δδ = 2.1 MPa¹/²) and DMF (Δδ = 3.0 MPa¹/²).

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr pellet):

  • 3250 cm⁻¹ (O-H stretch, oxime)

  • 1640 cm⁻¹ (C=N, imidazole)

  • 1580 cm⁻¹ (C=N, oxime)

  • 1450 cm⁻¹ (aromatic C-C)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.31 (s, 1H, NOH)

  • δ 8.21 (d, J=8.4 Hz, 1H, H4)

  • δ 7.89 (d, J=8.4 Hz, 1H, H7)

  • δ 7.45 (m, 2H, H5/H6)

  • δ 2.65 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d₆):

  • δ 153.2 (C=N, oxime)

  • δ 142.1 (C2, imidazole)

  • δ 134.5-115.3 (aromatic Cs)

  • δ 14.8 (CH3)

Biological Activities

Kinase Inhibition

In vitro screening against 92 kinases revealed potent inhibition of JAK3 (IC₅₀ = 0.32 μM) and FLT3 (IC₅₀ = 0.89 μM). Molecular docking shows the oxime oxygen forms hydrogen bonds with Glu903 and Asp1026 in the JAK3 ATP-binding pocket.

Antibacterial Properties

Against Gram-positive pathogens:

  • S. aureus (MIC = 8 μg/mL)

  • E. faecalis (MIC = 16 μg/mL)

Mechanistic studies indicate disruption of cell membrane potential (DiSC₃(5) assay) and DNA gyrase inhibition (IC₅₀ = 2.1 μM).

Coordination Chemistry

The compound acts as a N,O-bidentate ligand, forming stable complexes with transition metals:

Table 3: Metal Complex Properties

MetalGeometryMagnetic Moment (μB)Application
Cu(II)Square planar1.73Catalytic oxidation
Fe(III)Octahedral5.92Fenton-like reactions
Pd(II)Square planarDiamagneticCross-coupling catalysis

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